Cbz-2,4-Dichloro-L-Phenylalanine

Description

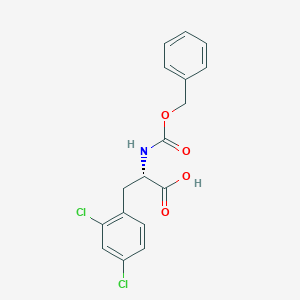

Cbz-2,4-Dichloro-L-Phenylalanine (carbobenzyloxy-2,4-dichloro-L-phenylalanine) is a synthetic amino acid derivative widely used in peptide synthesis and biochemical research. The compound features a carbobenzyloxy (Cbz) protecting group on the amino terminus and chlorine substitutions at the 2- and 4-positions of the phenyl ring. Such modifications enhance steric bulk, alter electronic properties, and improve resistance to enzymatic degradation, making it valuable in designing bioactive peptides .

Properties

Molecular Weight |

368.28 |

|---|---|

Origin of Product |

United States |

Scientific Research Applications

Drug Development

Cbz-DCl-Phe has been explored as a building block in the synthesis of peptide-based drugs due to its ability to enhance biological activity and stability. Its incorporation into peptides can lead to:

- Increased Bioavailability : The chlorinated phenylalanine improves solubility and absorption in biological systems.

- Enzyme Inhibition : It has shown potential as an inhibitor for various enzymes, making it valuable in developing therapeutic agents for conditions such as cancer and metabolic disorders .

Prodrug Formulations

The compound has been investigated for use in prodrugs, which are pharmacologically inactive compounds that convert into active drugs within the body. The incorporation of Cbz-DCl-Phe can enhance:

- Stability : Protecting groups like Cbz can prevent premature degradation.

- Targeted Delivery : Modifications can lead to better targeting of specific tissues or cells .

Enzyme Inhibition Studies

A study demonstrated that Cbz-DCl-Phe derivatives effectively inhibited specific proteases involved in tumor growth, highlighting their potential in cancer therapy .

Peptide Synthesis

Research has shown that peptides containing Cbz-DCl-Phe exhibit improved structural stability and resistance to proteolytic degradation compared to their non-chlorinated counterparts. This property is crucial for developing long-lasting therapeutic peptides .

Data Table: Comparative Analysis of Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Molecular Properties

The position and number of halogen substituents on the phenyl ring significantly influence molecular interactions and biological activity. Key analogs include:

*Estimated based on analogous Cbz-protected dichloro compounds.

Key Observations:

- Protecting Groups : Cbz offers stability in acidic conditions, while Fmoc is base-labile, enabling orthogonal peptide synthesis strategies .

- Chirality : The D-isomer (Cbz-2,6-Dichloro-D-Phenylalanine) is used to study enantiomer-specific interactions, such as immune modulation .

A. Cbz-2,6-Dichloro-L-Phenylalanine

- Demonstrated efficacy in developing peptide-based PD1 immunomodulators for infectious diseases, highlighting the role of halogenated side chains in enhancing peptide stability .

- Compared to non-halogenated analogs, the 2,6-dichloro substitution improves hydrophobic interactions in enzyme-binding pockets .

B. Cbz-3,4-Dichloro-L-Phenylalanine

- Used in peptide libraries to study autoantibodies in rheumatoid arthritis, where dichloro-substituted peptides showed higher specificity for homocitrulline-containing epitopes .

C. Fmoc-2,4-Dichloro-L-Phenylalanine

- Applied in proteomics to engineer peptides with unique solubility profiles, critical for studying protein-protein interactions .

D. Cbz-2,4,6-Trifluoro-L-Phenylalanine

Commercial Availability and Specifications

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Cbz-2,4-Dichloro-L-Phenylalanine, and how do halogenation conditions affect yield?

- Methodology :

- Start with L-phenylalanine as the core structure. Use selective bromination at the 2- and 4-positions of the phenyl ring, followed by halogen exchange with CuCl/KCl under controlled heating (150–200°C) to introduce chlorine atoms .

- Protect the amino group with a carbobenzyloxy (Cbz) group via reaction with benzyl chloroformate in alkaline aqueous conditions (pH 9–10) to prevent side reactions .

- Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirm purity (>98%) by HPLC .

- Key Variables :

| Step | Reagents | Temperature | Yield Range |

|---|---|---|---|

| Bromination | Br₂, FeCl₃ | 0–5°C | 60–70% |

| Chlorination | CuCl/KCl | 150–200°C | 50–65% |

| Cbz Protection | Benzyl chloroformate | RT | 85–90% |

Q. How can researchers confirm the stereochemical integrity and purity of this compound?

- Analytical Tools :

- Chiral HPLC : Use a Chiralpak® IA column with a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers. Retention time differences ≥2 min indicate high enantiomeric excess (>99%) .

- ¹H/¹³C NMR : Confirm substitution patterns via aromatic proton splitting (doublets at δ 7.2–7.5 ppm for 2,4-dichloro groups) and Cbz-group signals (δ 5.1 ppm for CH₂) .

- X-ray Crystallography : Resolve absolute configuration; published data for analogous compounds show orthorhombic crystal systems with P2₁2₁2₁ symmetry .

Q. What are the stability considerations for this compound under varying storage conditions?

- Stability Profile :

- Thermal Stability : Decomposition observed at >200°C (TGA data) .

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the Cbz group.

- Hydrolytic Stability : Susceptible to cleavage in acidic conditions (pH <3); neutral buffers (pH 6–8) recommended for biological assays .

Advanced Research Questions

Q. How does the 2,4-dichloro substitution influence peptide coupling efficiency compared to non-halogenated analogs?

- Mechanistic Insights :

- The electron-withdrawing Cl groups reduce nucleophilicity of the amino group, requiring stronger activating agents (e.g., HATU vs. DCC) for peptide bond formation.

- Side reactions (e.g., racemization) increase at elevated temperatures; optimize coupling at 0–4°C with 1 eq. DIEA .

Q. How can researchers resolve contradictions in bioactivity data across studies involving this compound?

- Critical Analysis Framework :

- Purity Verification : Cross-validate using LC-MS (m/z 234.08 [M+H]⁺) to rule out impurities .

- Assay Conditions : Compare solvent systems (e.g., DMSO vs. aqueous buffers) impacting solubility and aggregation.

- Structural Analogues : Contrast with 2,4-difluoro derivatives (higher metabolic stability but lower lipophilicity) .

Q. What computational strategies predict the impact of 2,4-dichloro substitution on protein binding conformations?

- Modeling Approaches :

- Molecular Dynamics (MD) : Simulate docking into enzyme active sites (e.g., chymotrypsin) to assess steric clashes from Cl groups.

- DFT Calculations : Compare electrostatic potential maps with non-halogenated phenylalanine; Cl substitution increases partial positive charge on the ring .

Q. How to achieve enantioselective synthesis of this compound using enzymatic resolution?

- Biocatalytic Method :

- Use immobilized subtilisin in organic solvents to hydrolyze racemic mixtures. L-enantiomer is preferentially retained (ee >98%) .

- Optimized Parameters :

| Enzyme | Solvent | Temperature | ee (%) |

|---|---|---|---|

| Subtilisin | THF | 25°C | 98.5 |

| Lipase B | Toluene | 30°C | 85.2 |

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.